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Compound of Interest

Compound Name:
2-Methoxy-6-pentadecyl-1,4-

benzoquinone

Cat. No.: B12063388 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methoxy-6-pentadecyl-1,4-benzoquinone, a naturally occurring benzoquinone derivative.

The information presented herein is intended to support research and development activities by

providing key analytical data and methodologies for the identification and characterization of

this compound.

Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and elemental

composition of a compound. For 2-Methoxy-6-pentadecyl-1,4-benzoquinone, gas

chromatography-mass spectrometry (GC-MS) is a suitable analytical technique.

Data Presentation: Mass Spectrometry
Parameter Value Source

Molecular Formula C₂₂H₃₆O₃ -

Molecular Weight 348.52 g/mol [1]

Exact Mass 348.266445 g/mol [1]

Ionization Type Electron Ionization (EI) [1]
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Predicted Fragmentation:

In electron ionization mass spectrometry, the molecular ion peak [M]⁺ at m/z 348 would be

expected. Key fragmentation patterns would likely involve the cleavage of the pentadecyl side

chain. Characteristic fragments would include ions resulting from benzylic cleavage and

McLafferty rearrangement.

Experimental Protocol: Gas Chromatography-Mass
Spectrometry (GC-MS)
This protocol outlines a general procedure for the GC-MS analysis of 2-Methoxy-6-
pentadecyl-1,4-benzoquinone.

Sample Preparation: Dissolve a precisely weighed sample of the compound in a suitable

volatile solvent, such as dichloromethane or ethyl acetate, to a final concentration of

approximately 1 mg/mL.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Shimadzu GC-

MS QP 2010 SE or equivalent) is used.[1]

Chromatographic Conditions:

Column: Rtx-5MS (30 m x 0.25 mm, film thickness 0.5 µm) or a similar non-polar capillary

column.[1]

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[1]

Injector Temperature: 280 °C.

Oven Temperature Program:

Initial temperature: 100 °C, hold for 2 minutes.

Ramp: Increase to 300 °C at a rate of 10 °C/min.[1]

Final hold: Hold at 300 °C for 10 minutes.

Mass Spectrometer Conditions:
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Ionization Mode: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Scan Range: m/z 40-600.

Data Analysis: The resulting total ion chromatogram (TIC) and mass spectra are analyzed to

identify the peak corresponding to 2-Methoxy-6-pentadecyl-1,4-benzoquinone and to

study its fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for elucidating the

detailed molecular structure of a compound. While experimental spectra for 2-Methoxy-6-
pentadecyl-1,4-benzoquinone are not readily available in the public domain, the following

tables provide predicted chemical shifts based on known data for analogous 2-methoxy-6-alkyl-

1,4-benzoquinones.

Data Presentation: Predicted ¹H NMR Chemical Shifts
Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity Integration

H-3 ~6.45 d 1H

H-5 ~6.55 dt 1H

-OCH₃ ~3.80 s 3H

-CH₂- (α to ring) ~2.45 t 2H

-(CH₂)₁₃- ~1.25 m 26H

-CH₃ (terminal) ~0.88 t 3H

Data Presentation: Predicted ¹³C NMR Chemical Shifts
Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm
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Carbon Predicted Chemical Shift (δ, ppm)

C-1 (C=O) ~187.5

C-4 (C=O) ~182.0

C-2 (-OCH₃) ~159.0

C-6 (-Alkyl) ~148.0

C-3 ~107.0

C-5 ~135.0

-OCH₃ ~56.5

-CH₂- (α to ring) ~29.7

-(CH₂)₁₃- ~22.7 - 31.9

-CH₃ (terminal) ~14.1

Experimental Protocol: NMR Spectroscopy
This protocol provides a general method for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL

of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal

standard.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series or

equivalent) operating at a proton frequency of 400 MHz or higher.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

Spectral Width: 0-16 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.
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¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., 'zgpg30').

Spectral Width: 0-220 ppm.

Number of Scans: 1024 or more, as needed for adequate signal-to-noise ratio.

Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to

the acquired free induction decays (FIDs) to obtain the final spectra. Chemical shifts are

referenced to TMS (¹H) or the residual solvent peak (¹³C).

Visualizations
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the isolation and spectroscopic

characterization of a natural product like 2-Methoxy-6-pentadecyl-1,4-benzoquinone.
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Caption: Workflow for Natural Product Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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pentadecyl-1-4-benzoquinone-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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